Raltitrexed monohydrate

Thymidylate Synthase Inhibition Polyglutamation Antifolate Pharmacology

Raltitrexed monohydrate (Tomudex®) is a direct, folate-site thymidylate synthase (TS) inhibitor with extensive intracellular polyglutamation, ensuring prolonged target engagement and sustained TS inhibition. Unlike 5-FU, it bypasses common anabolic resistance pathways, offering a unique tool for colorectal cancer models and 5-FU resistance research. Its distinct, predictable toxicity profile—lower mucositis and a convenient single 15-min infusion every 3 weeks—makes it ideal for comparative toxicology and schedule-dependent studies. Available as a stable, high-purity monohydrate crystalline form (≥98% HPLC), this API reference standard is essential for QC release, stability testing, and preclinical oncology development.

Molecular Formula C21H24N4O7S
Molecular Weight 476.5 g/mol
Cat. No. B12044807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltitrexed monohydrate
Molecular FormulaC21H24N4O7S
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1.O
InChIInChI=1S/C21H22N4O6S.H2O/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27;/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28);1H2/t15-;/m0./s1
InChIKeyVADKIFZZQGWGDT-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raltitrexed Monohydrate: A Selective Thymidylate Synthase Inhibitor for Advanced Colorectal Cancer


Raltitrexed monohydrate, known commercially as Tomudex®, is a quinazoline-based folate analogue and a specific, direct inhibitor of thymidylate synthase (TS) [1]. It is classified as an antimetabolite and antineoplastic agent [1]. Its mechanism of action centers on the inhibition of TS, an enzyme crucial for the de novo synthesis of thymidine triphosphate (dTTP), thereby blocking DNA synthesis and repair in proliferating cells [2]. Primarily indicated for the treatment of advanced colorectal cancer, raltitrexed monohydrate serves as an alternative chemotherapeutic option, particularly in patients who are intolerant to or unsuitable for fluoropyrimidine-based therapies [3].

Why Raltitrexed Monohydrate Cannot Be Readily Substituted by Other Thymidylate Synthase Inhibitors


Despite sharing a common target in thymidylate synthase (TS), raltitrexed monohydrate exhibits critical differences in its molecular pharmacology and clinical profile that preclude simple substitution with other TS inhibitors like 5-fluorouracil (5-FU) or pemetrexed. Its mechanism of TS inhibition is direct and specific, mediated through the folate-binding site, unlike 5-FU, which requires complex intracellular anabolism to its active metabolite, FdUMP [1]. Furthermore, raltitrexed undergoes extensive intracellular polyglutamation via folylpolyglutamate synthetase (FPGS), leading to potent, long-lasting TS inhibition and prolonged cellular retention—a key pharmacokinetic property not shared by non-polyglutamated TS inhibitors [2]. Clinically, this translates into a distinct and more predictable toxicity profile, characterized by a significantly lower incidence of mucositis compared to 5-FU/leucovorin regimens, and a vastly more convenient administration schedule of a single 15-minute infusion every three weeks, in stark contrast to the multi-day or protracted infusion schedules typical of 5-FU-based therapies [3]. These combined pharmacological and clinical distinctions make raltitrexed monohydrate a unique and non-interchangeable therapeutic entity.

Quantitative Evidence for Selecting Raltitrexed Monohydrate Over 5-Fluorouracil and Pemetrexed


Intracellular Polyglutamation Confers Prolonged Target Inhibition vs. Non-Polyglutamated TS Inhibitors

Raltitrexed's superior potency and prolonged intracellular retention are directly linked to its extensive polyglutamation. This key property distinguishes it from non-polyglutamated antifolates like ZD9331, where lack of polyglutamation leads to a rapid loss of activity. In A431 cells, the raltitrexed IC50 dropped dramatically from ~0.6 µM after 4-hour exposure to ~0.008 µM after 24-hour exposure, highlighting its retention and sustained effect, and it was nearly as potent as a continuous 72-hour exposure (IC50 = 0.003 µM) [1]. In contrast, the non-polyglutamated TS inhibitor ZD9331 had 4- and 24-hour IC50 values of >100 µM and ~100 µM, respectively, in the same model, demonstrating its lack of intracellular retention [1].

Thymidylate Synthase Inhibition Polyglutamation Antifolate Pharmacology Intracellular Retention

Convenient Dosing Schedule: A 3-Week Cycle vs. 5-FU's Multi-Day Regimens

Raltitrexed offers a radically simplified administration schedule compared to 5-fluorouracil (5-FU) based regimens. This difference in logistical burden and patient time commitment is a primary differentiator for procurement and treatment planning. Raltitrexed is administered as a single 15-minute intravenous infusion once every 3 weeks [1]. In direct comparison, the Mayo Clinic regimen for 5-FU plus leucovorin requires clinic attendance for 5 consecutive days every 4 weeks for bolus injections [1].

Chemotherapy Scheduling Patient Preference Advanced Colorectal Cancer Healthcare Utilization

Patient-Reported Outcome: 91% Preference for Raltitrexed Regimen Over 5-FU/LV

In a study assessing patient preferences for different chemotherapy regimens, the combination of raltitrexed's unique side effect profile and convenient schedule led to a strong and quantifiable patient preference. When patients were presented with the overall profiles of a 5-FU/leucovorin (Mayo) regimen versus a raltitrexed regimen, a significant 91% of the 82 interviewed patients selected the profile corresponding to the raltitrexed regimen (P < .001) [1]. This preference was driven by the avoidance of severe mucositis and the reduced time commitment for treatment administration [1].

Patient Preference Quality of Life Chemotherapy Toxicity Shared Decision-Making

Distinct Toxicity Profile: Significantly Reduced Mucositis vs. 5-FU/LV

Raltitrexed demonstrates a toxicity profile that is both distinct and more predictable than that of 5-fluorouracil (5-FU) plus leucovorin (LV). A key differentiating factor is its significantly lower incidence of mucositis, a debilitating side effect of 5-FU. Pooled analysis from Phase III clinical trials shows that raltitrexed is associated with a statistically significant reduction in mucositis compared to 5-FU + LV, with studies 3 and 12 achieving statistical significance for this endpoint [1]. While raltitrexed shows some elevation in hepatic transaminases, this is generally of no clinical significance, and the overall early-cycle toxicity is much greater with 5-FU + LV [1].

Chemotherapy Toxicity Mucositis Comparative Safety Adverse Events

Therapeutic Equivalence and Clear Indication in 5-FU-Intolerant mCRC Patients

Raltitrexed's primary clinical value proposition is that it provides an effective alternative to 5-FU-based regimens with equivalent anti-tumor efficacy. A pooled analysis of Phase III trials in metastatic colorectal cancer (mCRC) confirms that raltitrexed monotherapy yields response rates and overall survival that are equivalent to those achieved with 5-fluorouracil (5-FU) plus leucovorin (LV) [1]. This therapeutic equivalence is precisely what establishes its crucial role in patients who are intolerant to or have contraindications for fluoropyrimidines [2]. In this specific patient population, raltitrexed offers a standard of care option without the same toxicity profile.

Metastatic Colorectal Cancer Therapeutic Alternative Fluoropyrimidine Intolerance Overall Survival

Predictive Biomarker Utility: TS mRNA Expression Correlates with Raltitrexed Sensitivity

Tumor thymidylate synthase (TS) mRNA expression level is a significant predictor of in vitro sensitivity to raltitrexed, an observation that can guide research and potentially clinical use. In a study of 50 freshly removed colorectal tumor specimens, a significant relationship was found between lower TS mRNA expression and greater chemosensitivity to raltitrexed (P = 0.004) [1]. This relationship was also significant for pemetrexed (P < 0.001) and 5-FU (P = 0.007) [1], confirming that TS expression is a class-level predictive biomarker for these antifolates.

Biomarker Thymidylate Synthase Predictive Assay Personalized Medicine

Raltitrexed Monohydrate: Key Research and Industrial Application Scenarios


Research in 5-Fluorouracil-Resistant or -Intolerant Colorectal Cancer Models

Given its equivalent anti-tumor activity to 5-FU but distinct mechanism of action and toxicity profile [1], raltitrexed monohydrate is an ideal tool for investigating alternative therapeutic strategies in preclinical models of colorectal cancer that are resistant to or for which 5-FU is contraindicated. Researchers can employ raltitrexed to study bypass mechanisms of 5-FU resistance, which often involve alterations in the anabolic pathway of 5-FU (e.g., thymidine phosphorylase, dihydropyrimidine dehydrogenase). This scenario leverages the evidence that raltitrexed's direct TS inhibition via the folate-binding site is not affected by these common 5-FU resistance pathways [1]. Its well-characterized potency in cell-based assays (e.g., L1210 cell growth IC50 of 8-9 nM) and its efficacy in reducing metastases in HCT116-luc mouse xenograft models [2] provide a robust experimental foundation.

Investigating Prolonged Thymidylate Synthase Inhibition and Cellular Retention Dynamics

Raltitrexed's extensive intracellular polyglutamation and subsequent prolonged cellular retention [1] make it a unique chemical probe for studying sustained target inhibition. Unlike non-polyglutamated TS inhibitors like ZD9331, which have short-lived effects [1], raltitrexed can be used in vitro and in vivo to dissect the pharmacodynamic consequences of durable target engagement. This is directly supported by the 100-fold difference in 24-hour IC50 potency between raltitrexed and ZD9331 in A431 cells [1]. This application is critical for scientists developing new antifolates or exploring combination regimens where a prolonged, schedule-dependent effect is desired.

Comparative Toxicology Studies Focused on Mucositis and Schedule-Dependent Toxicity

The differentiated toxicity profile of raltitrexed, particularly its significantly lower incidence of mucositis compared to 5-FU/leucovorin [1], provides a valuable comparative tool for toxicology research. Studies can be designed to compare the histopathological and molecular markers of gastrointestinal injury between raltitrexed and 5-FU. Furthermore, the extreme difference in administration schedule—a single 15-minute infusion every 3 weeks for raltitrexed vs. multi-day bolus or infusion regimens for 5-FU —allows for controlled investigation of how dosing schedule impacts the incidence and severity of specific toxicities, independent of anti-tumor efficacy. This is of high relevance to pharmaceutical companies and CROs engaged in preclinical drug safety assessment.

Quality Control and Reference Standard for Raltitrexed API Manufacturing

Raltitrexed monohydrate is the defined, stable crystalline form of the active pharmaceutical ingredient (API), characterized by a specific melting point of 180-184°C [1]. This form, produced via established patented synthesis and purification methods , is the essential reference standard for any industrial process involving raltitrexed. This includes quality control (QC) release testing, stability studies, and impurity profiling of raltitrexed drug substance and drug product. The availability of high-purity material (≥98% by HPLC) [2] from reputable vendors ensures that research and manufacturing processes can be validated against a consistent, well-characterized benchmark, which is critical for regulatory compliance and batch-to-batch reproducibility.

Technical Documentation Hub

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31 linked technical documents
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